

2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopyrimidine

Cat. No.: B068212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine is a pivotal heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. [1] Characterized by a pyrimidine ring substituted with an amino group at the second position, this molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structural similarity to the purine and pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the anticancer agents imatinib and palbociclib, feature the **2-aminopyrimidine** core, underscoring its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the chemical properties and structural features of **2-aminopyrimidine**, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Properties

The fundamental chemical and physical properties of **2-aminopyrimidine** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Reference(s)
IUPAC Name	pyrimidin-2-amine	[2]
CAS Number	109-12-6	[2][6]
Molecular Formula	C ₄ H ₅ N ₃	[2][7]
Molecular Weight	95.11 g/mol	[2][7]
Appearance	White to light yellow crystalline solid/powder	[2][8]
Melting Point	122-126 °C	[8]
Boiling Point	212 °C	[2]
Density	1.1290 g/cm ³	[2]
Solubility	Moderately soluble in water. Soluble in polar organic solvents like methanol and ethanol.	[2][9]

Structural Features and Spectroscopic Analysis

The structure of **2-aminopyrimidine** is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities to the molecule.

Tautomerism

A key structural feature of **2-aminopyrimidine** is its existence in tautomeric forms, primarily the amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a subject of interest. However, spectroscopic and computational studies have confirmed that the 2-amino tautomer is the most stable and predominant form.[10] This stability is crucial for its biological interactions and chemical reactivity.

Spectroscopic Data

The spectroscopic signature of **2-aminopyrimidine** is vital for its identification and characterization.

Spectroscopic Data	Key Features	Reference(s)
¹ H NMR	Signals for the amino protons are typically observed in the range of 5.1-5.3 ppm. Aromatic protons on the pyrimidine ring also show characteristic shifts.	[11][12]
IR Spectroscopy	Characteristic peaks include N-H stretching vibrations around 3400-3500 cm ⁻¹ and NH ₂ stretching vibrations (asymmetric and symmetric) in the 3100-3300 cm ⁻¹ region.	[13][14]
UV-Vis Spectroscopy	An absorption maximum around 297 nm, attributed to an n-π* transition, is observed. This can be influenced by solvent and substitution.	[14]

Chemical Reactivity and Synthesis

2-Aminopyrimidine exhibits versatile reactivity, making it a valuable synthon in organic chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for a variety of chemical transformations.

Reactivity

- Coordination Chemistry: **2-Aminopyrimidine** can act as a ligand, coordinating with metal ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is utilized in the synthesis of various metal complexes.[6]

- **Nucleophilic Substitution:** The amino group can act as a nucleophile. Furthermore, the pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted with leaving groups.
- **Precursor for Fused Heterocycles:** It serves as a starting material for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[\[3\]](#)[\[4\]](#)
- **Reaction with Aldehydes:** **2-Aminopyrimidine** reacts with certain aldehydes, such as nitrobenzaldehyde derivatives, to form stable hemiaminals.[\[15\]](#)

Synthesis Protocols

Several synthetic routes to **2-aminopyrimidine** and its derivatives have been established. Below are summaries of common experimental protocols.

Protocol 1: Condensation of β -Dicarbonyl Compounds with Guanidine

This is a classical and widely used method for the synthesis of the **2-aminopyrimidine** core.

- **Materials:** A β -dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[\[16\]](#)[\[17\]](#)
- **Procedure:**
 - Dissolve the β -dicarbonyl compound and guanidine salt in a suitable solvent like ethanol or DMF.[\[16\]](#)
 - Add a catalytic amount of the base to the mixture.[\[16\]](#)
 - Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[\[16\]](#)
 - Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[\[16\]](#)
 - Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure **2-aminopyrimidine** derivative.[\[16\]](#)

Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing diversely substituted **2-aminopyrimidine** derivatives.

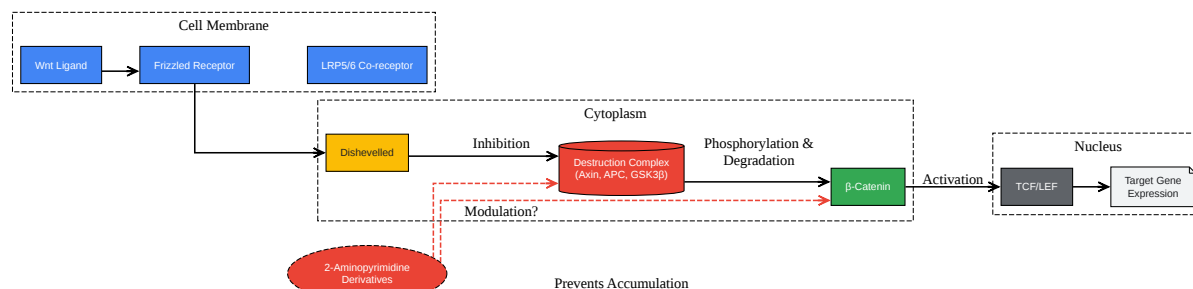
- Materials: 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like triethylamine.[3][5]
- Procedure:
 - Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.[5][16]
 - Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]
 - Monitor the reaction by TLC.[5][16]
 - After completion, add distilled water to the reaction mixture to precipitate the product.[5][16]
 - Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]

Biological Activity and Signaling Pathways

The **2-aminopyrimidine** scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of **2-aminopyrimidine** have demonstrated a plethora of biological activities.[1][3][4]

Wnt Signaling Pathway Inhibition

A significant finding in recent years has been the identification of **2-aminopyrimidine** derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The identified small molecules inhibit the pathway with minimal cellular toxicity, making them promising leads for the development of novel therapeutics.[18]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 7. 2-Aminopyrimidine | C₄H₅N₃ | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 9. 2-Aminopyrimidine 109-12-6 | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 13. Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068212#2-aminopyrimidine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com